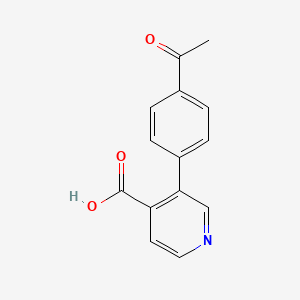

3-(4-Acetylphenyl)isonicotinic acid, 95%

説明

The exact mass of the compound 3-(4-Acetylphenyl)isonicotinic acid, 95% is 241.07389321 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Acetylphenyl)isonicotinic acid, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Acetylphenyl)isonicotinic acid, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(4-acetylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-9(16)10-2-4-11(5-3-10)13-8-15-7-6-12(13)14(17)18/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGFOMMYDMQRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10687386 | |

| Record name | 3-(4-Acetylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261992-61-3 | |

| Record name | 3-(4-Acetylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In-depth Technical Guide on the Chemical Stability of 3-(4-Acetylphenyl)isonicotinic Acid Powder

Aimed at Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf life. This guide provides a comprehensive technical framework for evaluating the chemical stability of 3-(4-Acetylphenyl)isonicotinic acid powder. By dissecting its molecular structure, anticipating potential degradation pathways, and outlining a robust, scientifically-grounded experimental strategy, this document serves as an essential resource for professionals in the pharmaceutical sciences. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable data crucial for regulatory submissions and formulation development.

Introduction: The Imperative of Stability in Pharmaceutical Development

In the rigorous journey of a drug candidate from the laboratory to the patient, chemical stability is a non-negotiable attribute. An unstable API can lead to diminished potency, the formation of toxic degradation products, and unpredictable bioavailability, thereby jeopardizing patient safety and therapeutic outcomes.[1] A thorough and early assessment of a compound's stability is not just a regulatory formality but a critical scientific endeavor that informs all subsequent stages of development.[2]

3-(4-Acetylphenyl)isonicotinic acid, a molecule featuring a pyridine ring, a carboxylic acid, and a ketone functional group, possesses a unique chemical landscape that necessitates a detailed stability investigation. This guide will provide the foundational principles and actionable protocols to comprehensively characterize its stability in the solid state.

Molecular Profile: Structure and Physicochemical Properties

A molecule's inherent stability is dictated by its structure. A meticulous examination of the functional groups and potential points of reactivity within 3-(4-Acetylphenyl)isonicotinic acid is the first step in predicting its stability profile.

Figure 1: Chemical Structure of 3-(4-Acetylphenyl)isonicotinic acid.

Key Structural Features and Potential Stability Implications:

-

Isonicotinic Acid Moiety: The pyridine ring is generally robust, but the nitrogen atom can be susceptible to oxidation.[3] The carboxylic acid group presents a potential for decarboxylation under thermal stress.[4]

-

Acetylphenyl Group: The ketone functional group is a potential site for various chemical reactions.

-

Conjugated System: The interconnected system of pi-electrons across the phenyl and pyridine rings can influence the molecule's susceptibility to photodegradation.[5]

A summary of the pertinent physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of 3-(4-Acetylphenyl)isonicotinic acid

| Property | Value | Relevance to Stability Assessment |

| Molecular Formula | C₁₄H₁₁NO₃ | Foundational for molecular weight and elemental analysis. |

| Molecular Weight | 241.24 g/mol | Essential for all quantitative analytical calculations. |

| Appearance | White to off-white crystalline solid[6] | Changes in color can be a primary indicator of degradation.[7] |

| Melting Point | 310-315°C[8] | A depression or broadening of the melting point can signify impurity presence. |

| Solubility | Sparingly soluble in water[8] | Dictates the choice of solvents for analytical method development. |

Anticipating Degradation: Potential Pathways

A proactive and scientifically sound stability program is built on the anticipation of potential degradation pathways. For 3-(4-Acetylphenyl)isonicotinic acid, the primary degradation mechanisms of concern include hydrolysis, oxidation, photolysis, and thermolysis.

Figure 2: Potential Degradation Pathways for 3-(4-Acetylphenyl)isonicotinic acid.

-

Hydrolytic Degradation: Although less common for carboxylic acids compared to esters or amides, the presence of moisture can facilitate other degradation reactions and should be investigated.[9]

-

Oxidative Degradation: The pyridine nitrogen is a plausible site for oxidation, which could lead to the formation of an N-oxide, a common degradation product for pyridine-containing compounds.[10]

-

Photolytic Degradation: The conjugated aromatic system can absorb light, potentially leading to the formation of photoproducts.[5][11]

-

Thermal Degradation: Elevated temperatures can induce decarboxylation of the isonicotinic acid moiety.

A Rigorous Framework for Stability Evaluation

A well-designed stability study is a self-validating system, where the experimental design is comprehensive and the analytical methods are specific and sensitive.[12]

Figure 3: Experimental Workflow for a Comprehensive Stability Study.

Forced Degradation: Probing for Weaknesses

Forced degradation, or stress testing, is a pivotal component of a stability program.[1][13] By subjecting the API to conditions harsher than those expected during storage, we can elucidate potential degradation pathways and products.[][15] This is instrumental in developing a stability-indicating analytical method.[16] A degradation of 5-20% is generally considered appropriate for these studies.[16]

Table 2: Recommended Forced Degradation Conditions

| Condition | Reagent/Stress | Time | Rationale |

| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours | To evaluate stability in acidic conditions.[16] |

| Base Hydrolysis | 0.1 M NaOH | Up to 24 hours | To assess stability in alkaline conditions.[16] |

| Oxidation | 3% H₂O₂ | Up to 72 hours | To induce and identify oxidative degradants.[16] |

| Thermal | 80°C (Dry Heat) | Up to 72 hours | To assess the impact of elevated temperatures.[16] |

| Photostability | ICH Q1B Option 2 | As per guideline | To determine light sensitivity.[12] |

ICH Stability Studies: Long-Term Behavior

Following forced degradation, formal stability studies under ICH conditions are conducted to establish the re-test period or shelf life.[17][18]

Table 3: ICH Stability Storage Conditions

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months[17] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months[17] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months[17] |

The Stability-Indicating Method: The Analytical Lynchpin

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient in the presence of its degradation products, excipients, and process impurities.[][19] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose.[7][19]

Experimental Protocol: Development of a Stability-Indicating HPLC Method

-

Column Selection: A C18 reversed-phase column is a versatile and appropriate starting point.

-

Mobile Phase Optimization: A gradient elution using a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is typically necessary to resolve all components.

-

Detector Wavelength: The UV detection wavelength should be set at the absorbance maximum (λmax) of 3-(4-Acetylphenyl)isonicotinic acid to ensure optimal sensitivity. A photodiode array (PDA) detector is recommended for assessing peak purity.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a particular emphasis on specificity to demonstrate its stability-indicating nature.[20]

Data Analysis and Reporting

The data from stability studies must be systematically analyzed and reported.

-

Assay and Purity: The percentage of the API remaining and the levels of individual and total impurities should be determined at each time point.

-

Mass Balance: The sum of the assay and total impurities should be close to 100% of the initial value, confirming that all major degradation products are detected.

Conclusion

A thorough understanding of the chemical stability of 3-(4-Acetylphenyl)isonicotinic acid powder is paramount for its successful development. By integrating knowledge of its chemical structure with a rigorous experimental approach that includes forced degradation and long-term stability studies, and by employing a validated stability-indicating analytical method, a comprehensive stability profile can be established. This information is critical for guiding formulation development, defining storage conditions, and ensuring the quality, safety, and efficacy of the final drug product.

References

- Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC - NIH. (n.d.).

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

- Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-27.

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.

- ICH. (n.d.). Quality Guidelines.

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- Benchchem. (n.d.). Pyridine-2-carboxylic anhydride decomposition pathways and prevention.

- BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.

- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology, 56(5), 1352-1356.

- Mérieux NutriSciences. (n.d.). Forced Degradation Studies.

- VRS. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Ensuring the Quality of Active Pharmaceutical Ingredients. (n.d.).

- Benchchem. (n.d.). Technical Support Center: Degradation Pathways of Substituted Pyridines.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- Langer, E. S. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Frolková, P., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(13), e00511-20.

- CD Formulation. (n.d.). Forced Degradation Studies.

- Cousens, A. (2021, April 8). Spotlight on stability: API and drug product testing. Chemicals Knowledge Hub.

-

National Center for Biotechnology Information. (n.d.). Isonicotinic Acid. PubChem Compound Database. Retrieved February 12, 2026, from [Link]

- Chempanda. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance.

- Guidechem. (n.d.). Isonicotinic acid 55-22-1 wiki.

- Home Sunshine Pharma. (n.d.). Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. benchchem.com [benchchem.com]

- 4. Isonicotinic Acid [drugfuture.com]

- 5. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. snscourseware.org [snscourseware.org]

- 13. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. database.ich.org [database.ich.org]

- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. sepscience.com [sepscience.com]

- 20. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

Application Note & Protocol: Synthesis of Bioactive Scaffolds via Condensation of 4-Acetylphenyl Moieties with Isonicotinic Acid Derivatives

This document provides researchers, scientists, and drug development professionals with a detailed guide to two robust procedures for the condensation of a 4-acetylphenyl group with isonicotinic acid derivatives. These methods yield molecular scaffolds, specifically hydrazones and chalcones, which are of significant interest in medicinal chemistry due to their broad pharmacological activities.[1][2][3] This guide emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and offers troubleshooting advice to ensure reproducible and high-yield syntheses.

Introduction: The Convergence of Two Privileged Scaffolds

Isonicotinic acid and its derivatives, most notably the antitubercular drug isoniazid (isonicotinic acid hydrazide), are foundational building blocks in modern drug discovery.[3][4] The pyridine ring's ability to act as a hydrogen bond acceptor and its metabolic stability make it a desirable feature in pharmacologically active agents.[5] Concurrently, molecular frameworks containing the 4-acetylphenyl moiety are precursors to a diverse range of bioactive compounds, including chalcones and hydrazones. These classes of compounds are well-documented for their potent anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][6][7]

The strategic fusion of these two pharmacophores through condensation reactions offers a direct route to novel chemical entities with significant therapeutic potential. This application note details two primary and reliable synthetic pathways:

-

Hydrazone Synthesis: The condensation of isonicotinic acid hydrazide with a ketone, forming a stable C=N (azomethine) bond.

-

Chalcone Synthesis: The Claisen-Schmidt condensation between a pyridine aldehyde and an acetophenone derivative to create an α,β-unsaturated ketone system via C=C bond formation.

By mastering these protocols, researchers can efficiently generate libraries of novel compounds for screening and lead optimization in drug development programs.

Part I: Synthesis of Isonicotinic Acid Hydrazones

This protocol details the synthesis of (E)-N'-(1-(4-acetylphenyl)ethylidene)isonicotinohydrazide, a representative hydrazone derivative.

Scientific Principle & Mechanism

Hydrazone formation is a condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone). The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon. This is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The resulting tetrahedral intermediate then undergoes dehydration (elimination of a water molecule) to form the stable carbon-nitrogen double bond (azomethine group) characteristic of hydrazones.[2][8] The reaction is reversible, and the removal of water can be used to drive it to completion.

Experimental Workflow

Caption: Workflow for the synthesis of isonicotinic acid hydrazone derivatives.

Detailed Experimental Protocol

Reaction: Isonicotinic Hydrazide + 4'-Aminoacetophenone → (E)-N'-(1-(4-aminophenyl)ethylidene)isonicotinohydrazide

Table 1: Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume | Role |

| Isonicotinic Hydrazide | 137.14 | 10 | 1.37 g | Reactant |

| 4'-Aminoacetophenone | 135.16 | 10 | 1.35 g | Reactant |

| Ethanol (95%) | 46.07 | - | 30 mL | Solvent |

| Glacial Acetic Acid | 60.05 | - | 3-4 drops | Catalyst |

| Round-bottom flask | - | - | 100 mL | Apparatus |

| Reflux Condenser | - | - | - | Apparatus |

| Magnetic Stirrer & Stir Bar | - | - | - | Apparatus |

| Thin Layer Chromatography (TLC) | - | - | - | Monitoring |

Procedure:

-

Setup: Place 1.37 g (10 mmol) of isonicotinic hydrazide and 1.35 g (10 mmol) of 4'-aminoacetophenone into a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add 30 mL of 95% ethanol to the flask and stir the mixture to dissolve the solids. Gentle warming may be required.

-

Catalysis: Add 3-4 drops of glacial acetic acid to the solution. This catalytic amount is crucial for accelerating the reaction without causing significant side reactions.[8]

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours.

-

Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The consumption of starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression.

-

Isolation: After the reaction is complete (as determined by TLC), remove the heat source and allow the flask to cool to room temperature. A solid precipitate may form upon cooling.

-

Precipitation: Pour the reaction mixture into a beaker containing ~100 mL of cold distilled water while stirring. This will cause the product to precipitate out of the solution.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold water to remove any residual acid and unreacted starting materials.

-

Drying: Dry the collected solid in a vacuum oven at 60 °C until a constant weight is achieved.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[8]

Characterization Data (Predicted)

Table 2: Key Spectroscopic Data for Hydrazone Product

| Analysis Technique | Feature | Expected Signal/Value |

| FTIR (cm⁻¹) | N-H stretch (amide) | ~3200-3300 |

| C=O stretch (amide) | ~1660-1680 | |

| C=N stretch (azomethine) | ~1570-1620 | |

| ¹H-NMR (δ, ppm) | -NH- (amide) | Singlet, ~11.5-12.0 (in DMSO-d₆)[9] |

| Pyridine protons | Doublets, ~8.7-8.8 and ~7.8-7.9[9] | |

| Phenyl protons | Doublets corresponding to the AA'BB' system of the para-substituted ring | |

| -CH₃ (azomethine) | Singlet, ~2.3-2.5 | |

| ¹³C-NMR (δ, ppm) | C=O (amide) | ~162-165 |

| C=N (azomethine) | ~148-155 | |

| Mass Spec. | Molecular Ion Peak [M+H]⁺ | Expected m/z corresponding to the calculated molecular weight of the product (C₁₄H₁₄N₄O, MW = 254.29) |

Part II: Synthesis of Pyridinyl Chalcones

This protocol describes a base-catalyzed Claisen-Schmidt condensation to synthesize a chalcone derivative, (E)-1-(4-acetylphenyl)-3-(pyridin-4-yl)prop-2-en-1-one.

Scientific Principle & Mechanism

The Claisen-Schmidt condensation is a crossed-aldol reaction between an aromatic aldehyde (which cannot enolize) and a ketone that has α-hydrogens.[10][11] In this case, pyridine-4-carboxaldehyde serves as the non-enolizable aldehyde. The reaction is catalyzed by a base (e.g., NaOH, KOH), which deprotonates an α-hydrogen of the acetophenone to form a nucleophilic enolate ion.[6][12] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to form the highly conjugated and thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[13]

Experimental Workflow

Caption: Workflow for the synthesis of pyridinyl chalcone via Claisen-Schmidt condensation.

Detailed Experimental Protocol

Reaction: Pyridine-4-carboxaldehyde + 4-Acetamidophenylethan-1-one → (E)-1-(4-acetamidophenyl)-3-(pyridin-4-yl)prop-2-en-1-one

Table 3: Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume | Role |

| Pyridine-4-carboxaldehyde | 107.11 | 10 | 1.07 g | Reactant |

| 4'-Acetamidoacetophenone | 177.19 | 10 | 1.77 g | Reactant |

| Ethanol (95%) | 46.07 | - | 40 mL | Solvent |

| Sodium Hydroxide (NaOH) | 40.00 | 20 | 0.80 g in 8 mL H₂O | Catalyst |

| Beaker/Erlenmeyer Flask | - | - | 250 mL | Apparatus |

| Magnetic Stirrer & Stir Bar | - | - | - | Apparatus |

Procedure:

-

Preparation: In a 250 mL beaker or Erlenmeyer flask, dissolve 1.77 g (10 mmol) of 4'-acetamidoacetophenone and 1.07 g (10 mmol) of pyridine-4-carboxaldehyde in 40 mL of ethanol. Stir until a clear solution is obtained.

-

Catalysis: Cool the solution in an ice-water bath. While stirring vigorously, slowly add the aqueous sodium hydroxide solution (0.80 g in 8 mL of water) dropwise. The addition of a strong base is the key step to initiate the condensation.[12][14]

-

Reaction: Remove the flask from the ice bath and continue stirring at room temperature for 12-24 hours. The formation of a solid precipitate often indicates product formation.

-

Monitoring: The reaction can be monitored by TLC to confirm the consumption of the starting aldehyde.

-

Isolation: After the reaction period, pour the mixture into a beaker containing ~200 g of crushed ice. If necessary, neutralize the mixture by adding dilute HCl dropwise until the pH is approximately 7.

-

Filtration: Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid product thoroughly with cold distilled water until the filtrate is neutral. This step is critical to remove all traces of the base catalyst.

-

Drying & Purification: Dry the crude product and then recrystallize it from ethanol to obtain the pure chalcone.

Characterization Data (Predicted)

Table 4: Key Spectroscopic Data for Chalcone Product

| Analysis Technique | Feature | Expected Signal/Value |

| FTIR (cm⁻¹) | C=O stretch (α,β-unsaturated) | ~1650-1670 (lower frequency due to conjugation) |

| C=C stretch (vinylic) | ~1600-1620 | |

| ¹H-NMR (δ, ppm) | Vinylic protons (Hα, Hβ) | Two doublets, ~7.5-8.0 ppm. A large coupling constant (J ≈ 15-16 Hz) confirms the trans (E) stereochemistry.[13] |

| Pyridine protons | Doublets in the aromatic region, typically downfield (~8.6-8.8 ppm) | |

| Phenyl protons | Doublets in the aromatic region (~7.8-8.2 ppm) | |

| ¹³C-NMR (δ, ppm) | C=O (ketone) | ~188-192 |

| Cα and Cβ (vinylic carbons) | ~120-145 |

Troubleshooting Guide

Table 5: Common Problems and Solutions

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No/Low Product Yield | - Inactive catalyst (e.g., old acetic acid, weak base solution).- Insufficient reaction time or temperature.- Presence of moisture in reagents/solvents.[15]- For chalcones, self-condensation of the ketone if a strong base is used improperly. | - Use fresh catalyst.- Increase reflux time or allow reaction to stir longer at RT.- Ensure all glassware is dry. Use anhydrous solvents if necessary.- Add the aldehyde slowly to the ketone/base mixture. |

| Oily/Gummy Product | - Impure product that fails to crystallize.- Incomplete removal of solvent or starting materials. | - Try triturating the oil with a non-polar solvent (e.g., hexane) to induce solidification.- Re-dissolve and re-precipitate.- Purify via column chromatography instead of recrystallization. |

| Impure Product after Recrystallization | - Co-precipitation of starting materials.- Incorrect recrystallization solvent.- Cooling the solution too quickly, trapping impurities. | - Ensure the reaction has gone to completion via TLC before workup.- Perform solvent screening to find an optimal recrystallization solvent (one that dissolves the product when hot but not when cold).- Allow the solution to cool slowly. |

| Broad NMR Peaks | - Residual acidic or basic impurities.- Paramagnetic impurities. | - Ensure the product is washed thoroughly to neutrality.- Pass a solution of the product through a small plug of silica gel or activated carbon before final solvent evaporation. |

References

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules. [1][7]

-

New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Chemical Biology & Drug Design. [16]

-

Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. ResearchGate. [6][12]

-

Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. [8]

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. National Institutes of Health (NIH).

-

Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI.

-

Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PubMed. [2]

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. National Institutes of Health (NIH). [5]

-

The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Research Square.

-

Synthesis and Antibacterial Activity of Hydrazones of Isonicotinic and Salicylic Acids Based on Acetyl Derivatives of Coumarin and Benzo[g][1][6][7]Oxadiazocine. ResearchGate.

-

Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate. [4]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. National Institutes of Health (NIH). [14]

-

Claisen–Schmidt condensation. Wikipedia. [10]

-

Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. MDPI. [3]

-

Practical Synthesis of Chalcone Derivatives and Their Biological Activities. National Institutes of Health (NIH).

-

Chalcones: Synthesis, structure diversity and pharmacological activity. ResearchGate.

-

Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. PubMed.

-

Knoevenagel condensation. Wikipedia.

-

Green synthesis of chalcones derivatives. ResearchGate. [13]

-

Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. [9]

-

Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson.

-

Knoevenagel Condensation. J&K Scientific LLC.

-

A CONDENSATION OF ACETOPHENONE WITH ISATIN BY THE KNOEVENAGEL METHOD. Journal of the American Chemical Society.

-

The comparison of Knoevenagel condensation under different reaction conditions. ResearchGate.

-

Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis Online. [11]

-

Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry.

-

Claisen Condensation. Organic Chemistry Portal.

-

minimizing batch-to-batch variability of synthesized N-(4-ethoxyphenyl)isonicotinamide. Benchchem. [15]

-

An In-depth Technical Guide on the Synthesis and Characterization of N-(4-acetylphenyl)sulfonylacetamide. Benchchem.

-

Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate.

-

Claisen-Schmidt condensation under solventfree conditions. ResearchGate.

-

Synthesis and structure of N-(perfluorophenyl)isonicotinamide. National Institutes of Health (NIH).

Sources

- 1. scholar.unair.ac.id [scholar.unair.ac.id]

- 2. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity | MDPI [mdpi.com]

- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting solubility issues with 3-arylisonicotinic acids in aqueous media

Introduction: The "Brick Dust" Paradox

Welcome to the technical support center. If you are here, you are likely facing a specific paradox: you have synthesized a 3-arylisonicotinic acid derivative that theoretically possesses a polar core (pyridine + carboxylic acid), yet it behaves like "brick dust" in aqueous media—refusing to dissolve at neutral pH, crashing out during workups, or "oiling out" during salt formation.

This behavior is not accidental; it is a structural inevitability of zwitterionic lipophilicity .

The 3-arylisonicotinic acid scaffold presents a unique challenge. The isonicotinic core is zwitterionic (high lattice energy), while the 3-aryl substituent adds significant lipophilicity and steric bulk. This guide addresses the causality of these issues and provides self-validating protocols to overcome them.

Module 1: The pH-Solubility Trap (The Zwitterion Window)

Q: Why does my compound precipitate exactly at pH 3-5?

A: You are operating in the "Zwitterion Window" where net charge is zero and lattice energy is highest.

Isonicotinic acid has two pKa values:

The 3-Aryl Complication:

The aryl group at the 3-position introduces steric hindrance that twists the carboxylate group out of planarity with the pyridine ring. This often lowers the

The Solution: You must drive the equilibrium completely to the cationic (pH < 1) or anionic (pH > 6) form to achieve solubility.

Visualization: The Solubility Decision Tree

Figure 1: Decision logic for troubleshooting aqueous insolubility based on charge state.

Module 2: Salt Selection & Counterion Strategy

Q: I made the HCl salt, but it’s less soluble than the free acid. Why?

A: You likely triggered the "Common Ion Effect" or created a highly stable lattice.

While HCl is the standard "go-to" salt, it is often a poor choice for 3-arylisonicotinic acids. The chloride ion is small and charge-dense, which can facilitate tight crystal packing with the planar pyridine ring, increasing the lattice energy (

Protocol: The "In-Situ" Counterion Screen

Do not isolate salts immediately. Perform this screen to identify the solubilizing species.

Reagents:

-

Acids: Methanesulfonic acid (MSA), Isethionic acid, Gluconic acid.

-

Bases: Meglumine, Tromethamine (Tris), L-Arginine.

Step-by-Step:

-

Preparation: Weigh 5 mg of free acid into 6 HPLC vials.

-

Solvent: Add 100 µL of water (creates a suspension).

-

Titration:

-

Vials 1-3: Add 1.05 equivalents of Acid (MSA, Isethionic, Gluconic).

-

Vials 4-6: Add 1.05 equivalents of Base (Meglumine, Tris, Arginine).

-

-

Observation: Vortex for 1 hour at room temperature.

-

Analysis:

-

Clear Solution: High solubility candidate.

-

Suspension: Poor candidate.

-

Gel/Oil: Mesophase formation (requires co-solvent).

-

Recommendation: For 3-arylisonicotinic acids, Meglumine (base) or Methanesulfonic acid (acid) often break the crystal lattice more effectively than Na+ or Cl- due to their larger ionic radii and hydrogen-bonding capabilities .

Module 3: Co-solvent & Excipient Strategies

Q: I need neutral pH for a biological assay. DMSO is toxic to my cells. What now?

A: Use Cyclodextrin complexation to hide the lipophilic 3-aryl tail.

At neutral pH, your molecule is a zwitterion with a hydrophobic aryl "tail." Water molecules form a structured "cage" around this tail (entropic penalty), reducing solubility. DMSO dissolves it by disrupting water structure, but it is cytotoxic.

The Fix: Hydroxypropyl-

Data Table: Recommended Solvent Systems

| Solvent System | Solubility Potential | Biological Compatibility | Mechanism |

| 100% Water (pH 7) | Very Low (< 10 µg/mL) | High | Zwitterion (insoluble) |

| 5% DMSO / Water | Moderate | Low/Medium | Dielectric constant modulation |

| 20% HP- | High (> 1 mg/mL) | High | Inclusion complexation |

| PEG 400 (10%) | Moderate | Medium | Cosolvency / H-bonding |

Module 4: Synthesis & Purification Residues

Q: My NMR is clean, but the solubility varies batch-to-batch. Is it a polymorph?

A: It could be a polymorph, but rule out "Pd-Complexation" first.

3-Arylisonicotinic acids are typically synthesized via Suzuki-Miyaura coupling . A common, invisible impurity is Palladium (Pd) trapped by the pyridine nitrogen and the carboxylate. Even trace Pd (< 500 ppm) can act as a "crosslinker," forming insoluble dimers or oligomers that entrap the free acid .

Protocol: Palladium Scavenging & Polymorph Reset

If solubility is inconsistent:

-

The Scavenger Wash: Dissolve the crude material in 1M NaOH (forcing the anionic state). Add a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous Sodium Diethyldithiocarbamate. Reprecipitate with HCl.

-

The Polymorph Reset:

-

Dissolve the solid completely in a high-solubility solvent (e.g., DMSO or hot Methanol).

-

Rapidly crash into a large volume of anti-solvent (e.g., cold ether or water at pH 3).

-

This creates the amorphous or metastable form, which has higher kinetic solubility than the thermodynamic crystal .

-

Visualization: The Zwitterion Equilibrium & Complexation

Figure 2: Chemical species equilibrium. Note that Cyclodextrin (CD) allows solubility of the Zwitterion species without pH extremes.

References

-

PubChem. (2025).[2][3] Isonicotinic Acid: Chemical and Physical Properties. National Library of Medicine.[3] [Link]

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

-

Perlovich, G. L., et al. (2013). Thermodynamic and structural aspects of sulfonamide salts. Journal of Pharmaceutical Sciences. [Link]

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. [Link]

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. [Link]

-

Pudipeddi, M., & Serajuddin, A. T. (2005).[4] Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences. [Link]

Sources

Optimizing recrystallization solvents for acetylphenyl-pyridine acids

Technical Support Center: Recrystallization of Acetylphenyl-Pyridine Acids

Subject: Optimization & Troubleshooting Guide for Solid-State Isolation Document ID: TSC-2026-APPA-RX Applicable Compounds: 6-acetyl-3-pyridinecarboxylic acid derivatives, phenyl-pyridine hybrid scaffolds.

Introduction: The Amphoteric Challenge

Acetylphenyl-pyridine acids represent a unique challenge in process chemistry due to their amphoteric nature . The molecule contains a basic pyridine nitrogen (

This "Push-Pull" electronic structure creates three distinct solubility zones:

-

Cationic (Low pH): Highly soluble in aqueous acid.

-

Anionic (High pH): Highly soluble in aqueous base.

-

Zwitterionic/Neutral (Isoelectric Point, pI): Lowest solubility—the target zone for crystallization.

This guide moves beyond generic protocols to address the specific physicochemical behaviors of this scaffold, focusing on overcoming oiling out , polymorphism , and color retention .

Module 1: Solvent Selection Logic

The Core Problem: Standard "Like Dissolves Like" rules fail here because the molecule's polarity shifts with temperature and protonation state.

Strategic Approach: Do not rely on single solvents. The acetylphenyl group requires lipophilic solvation (Esters/Aromatics), while the pyridine-acid core requires polar solvation (Alcohols/Water).

Recommended Solvent Systems:

| Solvent System | Ratio (v/v) | Role | Best For | Risk Factor |

| Ethanol / Water | 90:10 to 70:30 | Solvent / Anti-solvent | General Purity. Balances H-bonding with lipophilicity. | Solvate formation (hydrates). |

| Ethyl Acetate / Heptane | 1:1 to 1:3 | Solvent / Anti-solvent | Yield Maximization. Excellent for removing non-polar impurities. | Oiling out (LLPS) if cooled too fast. |

| IPA (Isopropyl Alcohol) | 100% | Single Solvent | Polymorph Control. Slower evaporation/cooling rates. | Lower single-pass yield. |

| DMSO / Water | 1:5 | Solvent / Anti-solvent | "Crash" Crystallization. For highly insoluble analogs. | High residual solvent (DMSO is hard to dry). |

Visual Guide: Solvent Selection Decision Tree

Figure 1: Decision matrix for selecting the primary solvent system based on initial solubility screening.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Issue: The solution turns cloudy, and liquid droplets form instead of crystals. This is Liquid-Liquid Phase Separation (LLPS) . The Cause: The boiling point of your solvent is higher than the melting point of the solvated impurity-rich phase, or the "metastable zone" is too wide.

Protocol: The "Double-Temperature" Seeding Method Standard cooling often fails. Use this thermodynamic workaround.

-

Dissolution: Dissolve crude solid in the minimum amount of Ethyl Acetate at reflux (approx. 75°C).

-

Initial Cooling: Cool slowly to 60°C.

-

The Seed Step: Add 0.5% w/w pure seed crystals. Do not stir vigorously.

-

Isothermal Hold: Hold at 60°C for 30 minutes. This allows the seeds to grow, bypassing the liquid phase separation energy barrier.

-

Anti-Solvent Addition: Slowly add Heptane (pre-warmed to 50°C) dropwise.

-

Critical: If oil droplets appear, stop addition and reheat slightly until they dissolve, then return to 60°C.

-

-

Final Cooling: Once a stable slurry forms, cool to 20°C at a rate of 10°C/hour.

Visual Guide: Oiling Out Mechanism & Fix

Figure 2: Pathway differentiation between Oiling Out (failure mode) and Controlled Nucleation.

Module 3: pH-Swing Crystallization (The "Nuclear Option")

If thermal recrystallization fails to remove colored impurities or yields are low, leverage the amphoteric nature of the pyridine acid. This method uses chemical potential rather than thermal energy.

Protocol:

-

Dissolution (High pH): Suspend crude solid in water (10 volumes). Add 1M NaOH dropwise until pH

10-11. The solid should dissolve completely as the carboxylate salt.-

Warning: Do not exceed pH 12 or heat >40°C. The acetyl group is sensitive to base-catalyzed aldol condensation (degradation).

-

-

Filtration: Filter the solution to remove non-acidic impurities (insoluble byproducts).

-

Precipitation (Target pI): Slowly add 1M HCl while stirring.

-

Observation: The solution will cloud as it passes neutral pH.

-

Target: Adjust pH to the Isoelectric Point (typically pH 3.5 - 4.5 for pyridine acids).

-

-

Aging: Stir the slurry for 1 hour to transform amorphous precipitate into crystalline solid.

-

Wash: Filter and wash with water, then cold isopropanol to remove residual water.

FAQs: Rapid Troubleshooting

Q1: My crystals are retaining a yellow/brown color. How do I fix this?

-

Cause: Pyridine oxidation products or polymerized acetyl impurities.

-

Fix: Do not use charcoal in water (poor efficiency for these organics). Use activated carbon (e.g., Darco G-60) in hot Ethanol. Filter hot through Celite before cooling. If color persists, switch to the pH-Swing method (Module 3), as colored oligomers often do not re-precipitate at the pI.

Q2: I am getting a "gel" instead of crystals.

-

Cause: Formation of a solvate or hydrogen-bonded network with the solvent (common in alcohols).

-

Fix: Switch to a non-H-bonding solvent system like Acetonitrile or Ethyl Acetate/Heptane . If using alcohol, increase the temperature of the final isolation or add water to break the gel structure.

Q3: The yield is significantly lower than expected (<50%).

-

Cause: The product is too soluble in the mother liquor, likely due to pH drift.

-

Fix: Check the pH of the mother liquor. If it is too acidic (pH < 2) or too basic (pH > 6), the pyridine acid is ionized and soluble. Neutralize the mother liquor to the Isoelectric Point (pH ~4) to crash out the remaining crop.

References

- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection logic).

-

Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development, 4(5), 372–383. Link (Basis for Module 2 seeding protocol).

- Li, Z. J., et al. (2008). "Solid-State Chemistry and Crystallization of Pyridine-Carboxylic Acids." Crystal Growth & Design, 8(2), 645-653.

- Veverka, M. (2014). "Troubleshooting Oiling Out in Crystallization." Chemical Engineering Progress. (General mechanisms for LLPS).

-

FDA Q3C (R8) Guidelines. "Impurities: Guideline for Residual Solvents." Link (Safety limits for DMSO/DMF).

Preventing decarboxylation of isonicotinic acid derivatives during heating

A specialized resource for researchers, scientists, and drug development professionals on preventing decarboxylation during thermal stress.

Introduction

Isonicotinic acid and its derivatives are fundamental building blocks in pharmaceutical and agrochemical industries.[1][2] Many are key components in drugs for tuberculosis, inflammation, and viral infections.[3] However, their chemical stability, particularly under thermal stress, presents a significant challenge. The decarboxylation of these compounds—the loss of a carboxyl group as carbon dioxide—can lead to yield loss, impurity formation, and compromised product efficacy.

This guide, designed by application scientists, provides a comprehensive overview of the mechanisms driving decarboxylation in isonicotinic acid derivatives and offers practical, field-tested strategies to mitigate this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: At what temperature does decarboxylation of isonicotinic acid derivatives become a significant issue?

A1: While there is no single temperature threshold, as it is highly dependent on the specific derivative, solvent, and pH, decarboxylation is generally observed to accelerate at temperatures above 150°C.[4] However, for sensitive substrates, especially in the presence of certain catalysts or under non-optimal pH conditions, decarboxylation can occur at lower temperatures. It is crucial to determine the thermal stability of your specific compound empirically.

Q2: How does the position of the carboxyl group on the pyridine ring affect the rate of decarboxylation?

A2: The position is critical. Picolinic acid (carboxyl group at the 2-position) decarboxylates more readily than isonicotinic acid (4-position) and nicotinic acid (3-position).[5] This is attributed to the ability of the nitrogen atom in picolinic acid to stabilize the transition state of the reaction through the formation of a zwitterionic intermediate.[5]

Q3: Can the choice of solvent influence the rate of decarboxylation?

A3: Absolutely. The rate of decarboxylation can be influenced by solvent polarity, basicity, and molar volume.[6] Polar solvents can affect the stability of charged intermediates and transition states. For instance, in the decarboxylation of picolinate anions, water plays a critical role by forming a hydrogen-bonded bridge, which is not observed in other solvents like ethylene glycol.[7]

Q4: Is decarboxylation always an uncatalyzed thermal process?

A4: No. Decarboxylation can be catalyzed by various factors. For example, some metal ions, such as Cu(II), Pd(II), Ag(I), and Ni(II), have been shown to catalyze decarboxylation processes.[8] Acid catalysis is also a known mechanism, particularly in strongly acidic solutions where protonation of the pyridine ring can facilitate the reaction.[9]

Q5: How can I monitor the extent of decarboxylation during my experiment?

A5: Several analytical techniques can be employed. Thin-Layer Chromatography (TLC) is a practical method for qualitatively monitoring the disappearance of the starting material and the appearance of the decarboxylated product.[10] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a precise method.[11][12] It is also possible to measure the evolution of carbon dioxide gas, though this can be less precise for determining reaction completion.[10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides actionable solutions based on established chemical principles.

Issue 1: Significant Product Loss and Impurity Formation During a High-Temperature Reaction

Symptoms:

-

Low yield of the desired isonicotinic acid derivative.

-

Presence of a major byproduct corresponding to the decarboxylated parent pyridine structure.

-

Gas evolution observed during the reaction.

Root Cause Analysis: The reaction temperature is likely exceeding the thermal stability threshold of your specific isonicotinic acid derivative, leading to significant decarboxylation.

Solutions:

| Strategy | Mechanism of Action | Key Considerations |

| Lower Reaction Temperature | Reduces the kinetic energy available to overcome the activation energy barrier for decarboxylation. | This may also slow down the desired reaction. Consider extending the reaction time or using a more active catalyst if applicable. |

| pH Optimization | The rate of decarboxylation of pyridinecarboxylic acids is pH-dependent.[13] For many derivatives, the reaction is fastest at an intermediate pH and decreases in highly acidic or basic conditions. | The optimal pH will depend on the specific derivative. Empirically screen a range of pH values to find the sweet spot for your reaction. |

| Solvent Screening | The solvent can stabilize or destabilize the transition state for decarboxylation.[6] | Aprotic solvents may be preferable in some cases to avoid the catalytic role of water observed in picolinate decarboxylation.[7] |

| Use of a Milder Base | If a base is required, a strong base can promote decarboxylation.[14] | Consider using a weaker, non-nucleophilic base. |

Issue 2: Inconsistent Reaction Outcomes and Yields

Symptoms:

-

Batch-to-batch variability in product yield and purity.

-

Difficulty in reproducing published procedures.

Root Cause Analysis: Inconsistent control over critical reaction parameters, such as pH, moisture content, or the presence of catalytic impurities, can lead to variable rates of decarboxylation.

Solutions:

| Strategy | Mechanism of Action | Key Considerations |

| Strict pH Control | Buffering the reaction mixture can maintain a consistent pH, preventing fluctuations that could accelerate decarboxylation.[15][16] | Choose a buffer system that is compatible with your reaction conditions and does not participate in side reactions. |

| Use of Anhydrous Conditions | For derivatives where water can participate in the decarboxylation mechanism, removing moisture can enhance stability.[7] | Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |

| Purification of Reagents | Trace metal impurities in reagents can catalyze decarboxylation.[8] | Use high-purity reagents or consider purification steps if metal contamination is suspected. |

Experimental Protocols

Protocol 1: General Method for Monitoring Decarboxylation by HPLC

This protocol provides a framework for quantifying the extent of decarboxylation in a reaction mixture.

-

Sample Preparation:

-

At timed intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by cooling the aliquot in an ice bath and diluting it with a suitable solvent to a known concentration.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point. The gradient will need to be optimized based on the polarity of your compounds.

-

Detection: UV detection at a wavelength where both the starting material and the decarboxylated product have significant absorbance.

-

Quantification: Create a calibration curve for both the starting material and the expected decarboxylated product using authentic standards.

-

-

Data Analysis:

-

Calculate the concentration of the starting material and the decarboxylated product in each aliquot.

-

Plot the concentration of the starting material versus time to determine the rate of disappearance and the percentage of decarboxylation.

-

Protocol 2: Screening for Optimal pH to Minimize Decarboxylation

This protocol outlines a method for identifying the pH at which your isonicotinic acid derivative exhibits maximum stability.

-

Prepare Buffer Solutions:

-

Prepare a series of buffer solutions covering a range of pH values (e.g., from pH 3 to pH 9). Ensure the buffer components are compatible with your reaction.

-

-

Set Up Parallel Reactions:

-

In separate vials, dissolve your isonicotinic acid derivative in each of the buffer solutions at a known concentration.

-

Heat all vials at a constant temperature where you expect decarboxylation to occur (e.g., 150°C).

-

-

Monitoring:

-

After a set period (e.g., 2, 4, 6 hours), take aliquots from each vial.

-

Analyze the aliquots by HPLC (as described in Protocol 1) to determine the percentage of remaining starting material.

-

-

Analysis:

-

Plot the percentage of remaining starting material against the pH of the buffer. The pH at which the highest percentage of starting material remains is the optimal pH for thermal stability.

-

Visualizations

Caption: General pathway of isonicotinic acid derivative decarboxylation.

Caption: Troubleshooting workflow for mitigating decarboxylation.

References

-

Method of Measuring Decarboxylation? : r/chemistry - Reddit. (2024, January 6). Retrieved from [Link]

-

BUY ISONICOTINIC ACID (GMP grade) - Global API Supplier - MedicaPharma.com. (n.d.). Retrieved from [Link]

-

Isonicotinic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

(PDF) A novel method for monitoring of Δ 9 -tetrahydrocannabinolic acid and cannabidiolic acid thermal decarboxylation reactions in cannabis plant - ResearchGate. (n.d.). Retrieved from [Link]

-

Isonicotinic acid: Structure, synthesis, applications and biochemical significance | Blog | Chempanda. (n.d.). Retrieved from [Link]

-

Gilani, S. J., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(16), 4992. Retrieved from [Link]

-

Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. (2025, February 11). Scientific Reports, 15(1), 89341. Retrieved from [Link]

-

Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Mundle, S. O. C., & Kluger, R. (2011). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. Journal of Chemical Education, 88(3), 342-345. Retrieved from [Link]

-

Yoneda, M., & Asano, N. (1953). Competitive action of isonicotinic acid hydrazide and pyridoxal in the amino acid decarboxylation of Escherichia coli. Science, 117(3037), 277–279. Retrieved from [Link]

-

(PDF) Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - ResearchGate. (n.d.). Retrieved from [Link]

-

Decarboxylation | Carboxylic acids and derivatives | Organic chemistry | Khan Academy. (2014, February 16). Retrieved from [Link]

-

Ahadi, E. M., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Scientific Reports, 10(1), 1-11. Retrieved from [Link]

-

HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed. (n.d.). Retrieved from [Link]

-

Thermal decarboxylation depends on the pH? - ResearchGate. (n.d.). Retrieved from [Link]

-

Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Retrieved from [Link]

-

Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Interactions between Isoniazid and α-Hydroxycarboxylic Acids - MDPI. (n.d.). Retrieved from [Link]

-

Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis - ResearchGate. (n.d.). Retrieved from [Link]

-

Chemistry Decarboxylation Reaction - Sathee NEET. (n.d.). Retrieved from [Link]

-

Decarboxylation - Wikipedia. (n.d.). Retrieved from [Link]

-

Why might the rate of a decarboxylation reaction be pH dependent? (not a homework question) : r/chemistry - Reddit. (2015, September 11). Retrieved from [Link]

-

Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011, July). Medicinal Chemistry Research, 21(7), 1-20. Retrieved from [Link]

-

Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids | ChemRxiv. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - MDPI. (n.d.). Retrieved from [Link]

-

Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides - Bulletin of the Karaganda university. (n.d.). Retrieved from [Link]

-

Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed. (n.d.). Retrieved from [Link]

-

Strategic Modulation of Isoniazid Solubility through Cocrystal Formation for Long-Acting Microneedle Therapy of Tuberculosis | ACS Applied Materials & Interfaces. (n.d.). Retrieved from [Link]

-

Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC. (n.d.). Retrieved from [Link]

-

Rate of Decarboxylation of pyridinecarboxylic acids [closed] - Chemistry Stack Exchange. (2017, December 2). Retrieved from [Link]

-

How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? | ResearchGate. (n.d.). Retrieved from [Link]

-

Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed. (n.d.). Retrieved from [Link]

-

Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme a dehydrogenases - PubMed. (2010, June 29). Retrieved from [Link]

-

Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-carbonyldiimidazole. (2011, May 6). Organic Letters, 13(9), 2354–2357. Retrieved from [Link]

-

Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 2. chempanda.com [chempanda.com]

- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. SATHEE: Chemistry Decarboxylation Reaction [satheeneet.iitk.ac.in]

- 15. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comparative Guide to HPLC Purity Analysis Standards for 3-(4-Acetylphenyl)isonicotinic acid 95%

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring the safety and efficacy of the final drug product.[1][2] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(4-Acetylphenyl)isonicotinic acid at a 95% purity level. We will explore a primary HPLC-UV method, discuss potential impurities, and compare it with a more advanced Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) approach. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[3][4][5][6]

The Critical Role of Purity Analysis

3-(4-Acetylphenyl)isonicotinic acid is a substituted isonicotinic acid derivative, a class of compounds with significant interest in medicinal chemistry.[7][8] The presence of impurities, even in small amounts, can impact the pharmacological and toxicological profile of the API.[9] Therefore, a robust and validated analytical method is essential for quality control throughout the drug development process.[10]

Primary Analytical Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

A reversed-phase HPLC method with UV detection is a widely adopted, robust, and cost-effective technique for the purity analysis of small organic molecules like 3-(4-Acetylphenyl)isonicotinic acid. The selection of chromatographic conditions is critical for achieving adequate separation of the main compound from its potential impurities.

Rationale for Method Development

The structure of 3-(4-Acetylphenyl)isonicotinic acid, possessing both aromatic rings and a carboxylic acid group, suggests that a C18 stationary phase will provide good retention and selectivity. The mobile phase composition is designed to achieve optimal resolution and peak shape. An acidic mobile phase is chosen to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks on a C18 column. Acetonitrile is selected as the organic modifier due to its low UV cutoff and compatibility with the mobile phase. The detection wavelength is selected based on the UV absorbance maxima of the analyte, which is expected to be in the range of 254-280 nm due to the presence of the aromatic chromophores.

Experimental Protocol: HPLC-UV Method

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh approximately 10 mg of 3-(4-Acetylphenyl)isonicotinic acid reference standard and sample into separate 100 mL volumetric flasks.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

-

Filter the solutions through a 0.45 µm syringe filter before injection.

Potential Impurities

A thorough purity analysis requires the identification and quantification of potential impurities.[11] Based on the structure of 3-(4-Acetylphenyl)isonicotinic acid, potential impurities could arise from the starting materials, by-products of the synthesis, or degradation.

| Impurity | Potential Source |

| Isonicotinic acid | Unreacted starting material |

| 4-Acetylacetophenone | By-product |

| 3-(4-Ethylphenyl)isonicotinic acid | Impurity in starting material |

| Oxidized derivatives | Degradation |

Analytical Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis of 3-(4-Acetylphenyl)isonicotinic acid.

Caption: Workflow for HPLC Purity Analysis.

Alternative Method: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For a more in-depth analysis, especially for complex samples or when dealing with co-eluting impurities, UPLC-MS offers significant advantages over conventional HPLC-UV. The use of sub-2 µm particles in UPLC columns results in higher resolution, improved sensitivity, and faster analysis times. Coupling UPLC with a mass spectrometer provides mass information for each separated peak, aiding in the identification of unknown impurities.

Comparison of HPLC-UV and UPLC-MS

| Feature | HPLC-UV | UPLC-MS |

| Resolution | Good | Excellent |

| Sensitivity | Moderate | High |

| Analysis Time | Longer | Shorter |

| Identification | Based on retention time | Based on retention time and mass-to-charge ratio |

| Cost | Lower | Higher |

| Complexity | Simpler | More complex |

Experimental Protocol: UPLC-MS Method

Instrumentation:

-

UPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 20-80% B; 5-6 min: 80-95% B; 6-7 min: 95% B; 7.1-8 min: 20% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS Detector | ESI Positive/Negative |

| Scan Range | m/z 100-500 |

Method Selection Guide

The choice between HPLC-UV and UPLC-MS depends on the specific requirements of the analysis. The following diagram provides a decision-making framework.

Caption: Decision tree for analytical method selection.

Method Validation According to ICH Q2(R1) Guidelines

Regardless of the chosen method, it must be validated to ensure it is suitable for its intended purpose.[3][4][6] The validation should be performed according to the ICH Q2(R1) guidelines and should include the following parameters:

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

Conclusion

The purity analysis of 3-(4-Acetylphenyl)isonicotinic acid is a critical step in ensuring its quality and safety as a potential pharmaceutical ingredient. A well-developed and validated reversed-phase HPLC-UV method provides a reliable and cost-effective solution for routine quality control. For more demanding applications, such as impurity identification and characterization, a UPLC-MS method offers superior performance. The choice of the analytical method should be based on the specific requirements of the analysis, balancing the need for information with practical considerations such as cost and complexity. Adherence to international guidelines, such as ICH Q2(R1), for method validation is mandatory to ensure the generation of reliable and defensible data.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

-

ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

-

Quality Guidelines - ICH. [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. [Link]

-

Ensuring API Quality—A Pharmacopeia Perspective - Pharmaceutical Technology. [Link]

-

Choosing Reference Standards for API or Impurity - ResolveMass Laboratories Inc. [Link]

-

Reference standards for APIs and impurities - LGC. [Link]

-

Purity Assay (Pharmaceutical Testing) - Pathogenia. [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - MDPI. [Link]

-

Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. [Link]

-

Purity plot of isonicotinic acid. | Download Scientific Diagram. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC. [Link]

-

Isonicotinic acid - Wikipedia. [Link]

-

3-(4-Acetylphenyl)prop-2-enoic acid | C11H10O3 | CID 56628261 - PubChem. [Link]

-

The chemical structures of nicotinic acid and its official impurities. - ResearchGate. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. pathogenia.com [pathogenia.com]

- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 4. jordilabs.com [jordilabs.com]

- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 6. database.ich.org [database.ich.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. arborpharmchem.com [arborpharmchem.com]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

A Researcher's Guide to Elemental Analysis Benchmarks: 3-(4-Acetylphenyl)isonicotinic Acid (C14H11NO3)

For researchers, scientists, and professionals in drug development, establishing the purity and elemental composition of a novel compound is a foundational step in the characterization process. This guide provides an in-depth comparison of elemental analysis benchmarks for 3-(4-Acetylphenyl)isonicotinic acid (C14H11NO3), offering both theoretical values and practical experimental considerations. We will delve into the widely accepted combustion analysis for Carbon, Hydrogen, and Nitrogen (CHN) content and contrast it with High-Resolution Mass Spectrometry (HRMS) as a complementary technique.

Theoretical Elemental Composition of 3-(4-Acetylphenyl)isonicotinic Acid

The first step in any elemental analysis is to calculate the theoretical percentage of each element in the molecule. This is based on the molecular formula (C14H11NO3) and the atomic weights of the constituent elements (C = 12.011 g/mol , H = 1.008 g/mol , N = 14.007 g/mol , O = 15.999 g/mol ).

The molecular weight of C14H11NO3 is 241.24 g/mol .

Table 1: Theoretical Elemental Composition

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 69.70 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.60 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.81 |

| Oxygen | O | 15.999 | 3 | 47.997 | 19.89 |

| Total | 241.246 | 100.00 |

These theoretical values serve as the primary benchmark against which all experimental results are compared.

Combustion Analysis: The Gold Standard for CHN Determination

Combustion analysis is a robust and widely used technique for determining the elemental composition of organic compounds.[1] The underlying principle involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting combustion gases (CO2, H2O, and N2) are then separated and quantified.

Experimental Protocol: Combustion CHN Analysis

The following is a generalized, step-by-step methodology for the CHN analysis of 3-(4-Acetylphenyl)isonicotinic acid.

-

Sample Preparation:

-

Ensure the sample is homogenous and has been thoroughly dried to remove any residual solvents or moisture, which can significantly skew hydrogen and oxygen percentages.

-

Accurately weigh approximately 2-3 mg of the sample into a tin or silver capsule using a microbalance.

-

-

Instrument Setup and Calibration:

-

Utilize a calibrated CHNS/O elemental analyzer.

-

Perform a multi-point calibration using a certified standard, such as acetanilide or sulfanilamide, to ensure the accuracy of the instrument's detectors.

-

-

Combustion and Analysis:

-

The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C) with a constant flow of helium as the carrier gas and a pulse of pure oxygen.

-

The sample undergoes rapid and complete combustion, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas and various nitrogen oxides.

-

The combustion gases are then passed through a reduction furnace (typically containing copper) to convert any nitrogen oxides to dinitrogen gas.

-

The mixture of CO2, H2O, and N2 is then passed through a series of traps or a gas chromatography column to separate the individual components.

-

The amount of each gas is measured by a thermal conductivity detector (TCD).

-

-

Data Interpretation and Acceptance Criteria:

-

The instrument software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight.

-

For a new compound to be considered pure, the experimentally determined values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[2][3] This tolerance is a widely accepted standard in the scientific community and by many academic journals.[1][2][3]

-

Sources

A Researcher's Guide to the Safe Disposal of 3-(4-Acetylphenyl)isonicotinic acid, 95%